Inositol 1,4,6-trisphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCIQZXVOZEGG-GSRZWBRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150726 | |
| Record name | Inositol 1,4,6-trisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114418-85-8 | |
| Record name | Inositol 1,4,6-trisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,4,6-trisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Inositol 1,4,6 Trisphosphate
Origin from Phosphatidylinositol Metabolism
The journey to Ins(1,4,6)P₃ begins with phosphatidylinositol (PI), a glycerophospholipid present in cellular membranes. nih.gov PI undergoes sequential phosphorylation by lipid kinases to form phosphatidylinositol 4-phosphate (PIP) and then phosphatidylinositol 4,5-bisphosphate (PIP₂). pnas.org PIP₂ is a key molecule, serving as the direct precursor for the generation of the well-known second messenger, inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P₃). wikipedia.org This entire network of reactions, known as the phosphoinositide signaling pathway, is crucial for a multitude of cellular processes. researchgate.netnih.gov
The pivotal step in releasing inositol phosphates from the plasma membrane is the hydrolysis of PIP₂. This reaction is catalyzed by the enzyme Phospholipase C (PLC). uniprot.org Upon activation by various cell surface receptors, PLC cleaves PIP₂ into two distinct second messengers: diacylglycerol (DAG), which remains in the membrane, and Ins(1,4,5)P₃, which is a soluble molecule released into the cytosol. wikipedia.orgebi.ac.uk The generation of Ins(1,4,5)P₃ is a critical event that initiates a cascade of intracellular signaling, most notably by triggering the release of calcium from intracellular stores. wikipedia.org While Ins(1,4,5)P₃ is the primary trisphosphate isomer produced by PLC, it serves as the starting point for the synthesis of a wide array of other inositol polyphosphates, including the 1,4,6-isomer. nih.govreactome.org
The direct conversion of Ins(1,4,5)P₃ to Ins(1,4,6)P₃ is not a recognized step in inositol phosphate (B84403) metabolism. Instead, the formation of Ins(1,4,6)P₃ is believed to occur through a more indirect route involving intermediate phosphorylation and subsequent dephosphorylation steps.
A key pathway involves the phosphorylation of Ins(1,4,5)P₃ at the 6-position. Evidence from plant tissues, specifically pea roots, has identified an inositol 1,4,5-trisphosphate 6-kinase activity that catalyzes the ATP-dependent conversion of Ins(1,4,5)P₃ to inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) . nih.govebi.ac.uknih.gov This newly formed tetrakisphosphate isomer is then a potential precursor for Ins(1,4,6)P₃.
The final step would involve the specific removal of the phosphate group from the 5-position of Ins(1,4,5,6)P₄. This reaction is catalyzed by an inositol polyphosphate 5-phosphatase . While a variety of these phosphatases exist with differing substrate specificities, their action on Ins(1,4,5,6)P₄ provides a plausible enzymatic route for the endogenous synthesis of Inositol 1,4,6-trisphosphate. uniprot.orgacs.org Furthermore, studies in Dictyostelium and rat liver have shown that higher inositol phosphates, like inositol 1,3,4,5,6-pentakisphosphate (InsP₅), can be dephosphorylated to Ins(1,4,5)P₃ via an Ins(1,4,5,6)P₄ intermediate, highlighting the dynamic interplay of phosphatases in generating various inositol phosphate isomers. nih.gov
Enzymatic Reactions in this compound Synthesis
The synthesis of Ins(1,4,6)P₃ is governed by a specific set of enzymes, primarily kinases and phosphatases, which regulate the intricate network of inositol phosphate metabolism. The activities of these enzymes determine the cellular concentrations of the various inositol phosphate isomers.
Kinases are central to the synthesis of higher inositol phosphates from the initial PLC product, Ins(1,4,5)P₃. These enzymes transfer a phosphate group from ATP to specific hydroxyl groups on the inositol ring.
Inositol Polyphosphate Multikinases (IPMK) are versatile enzymes with multiple kinase activities. nih.gov In mammals, IPMK can phosphorylate Ins(1,4,5)P₃, but this action primarily occurs at the 3-position to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). researchgate.net IPMK is also capable of phosphorylating the precursor Ins(1,4,5,6)P₄ at the 3-position to form inositol 1,3,4,5,6-pentakisphosphate (InsP₅). nih.gov Therefore, while IPMK is a crucial enzyme in the broader inositol phosphate pathway and acts on a direct precursor to Ins(1,4,6)P₃, it is not directly responsible for the synthesis of Ins(1,4,6)P₃ itself.
Inositol-tetrakisphosphate 1-kinase (ITPK1) is another key regulatory enzyme in this metabolic web. A primary role of ITPK1 in mammalian cells is the phosphorylation of inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃), a product of Ins(1,3,4,5)P₄ dephosphorylation, to generate inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄). pnas.org This activity represents a rate-limiting step in the synthesis of more highly phosphorylated inositols. pnas.org
Significantly, studies on the Arabidopsis ITPK1 homolog have shown that it can phosphorylate a racemic mixture containing Ins(1,4,6)P₃. uniprot.org This indicates that Ins(1,4,6)P₃ can serve as a substrate for ITPK1, being converted into a tetrakisphosphate isomer. This finding, while not explaining the formation of Ins(1,4,6)P₃, underscores its existence and metabolic relevance within the cell as an intermediate subject to further phosphorylation.
Data Tables
Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound This table summarizes the enzymes involved in the likely metabolic route from the primary second messenger Ins(1,4,5)P₃ to Ins(1,4,6)P₃.
| Enzyme | Substrate | Product | Role in Pathway |
| Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) | Initial generation of the precursor inositol trisphosphate. wikipedia.orgebi.ac.uk |
| Inositol 1,4,5-trisphosphate 6-kinase | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) | Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) | Phosphorylation of the precursor to create the tetrakisphosphate intermediate. ebi.ac.uknih.gov |
| Inositol polyphosphate 5-phosphatase | Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) | This compound (Ins(1,4,6)P₃) | Dephosphorylation of the intermediate to yield the final product. uniprot.orgacs.org |
Table 2: Related Kinase Activities This table details the functions of key kinases that act on Ins(1,4,6)P₃ or its direct metabolic neighbors, highlighting the complexity of the inositol phosphate network.
| Kinase | Primary Substrate(s) | Primary Product(s) | Relevance to Ins(1,4,6)P₃ |
| Inositol Polyphosphate Multikinase (IPMK) | Ins(1,4,5)P₃, Ins(1,4,5,6)P₄ | Ins(1,3,4,5)P₄, Ins(1,3,4,5,6)P₅ | Acts on the direct precursor of Ins(1,4,6)P₃, diverting it towards other polyphosphates. researchgate.netnih.gov |
| Inositol-tetrakisphosphate 1-kinase (ITPK1) | Ins(1,3,4)P₃, Ins(1,4,6)P₃ | Ins(1,3,4,6)P₄, Inositol tetrakisphosphate | Utilizes Ins(1,4,6)P₃ as a substrate for further phosphorylation, confirming its metabolic presence. pnas.orguniprot.org |
Specific Phosphorylation Cascades Leading to this compound
There is currently no direct scientific evidence detailing a specific phosphorylation cascade that results in the biological synthesis of this compound.
Research has extensively mapped the phosphorylation of Ins(1,4,5)P₃ by inositol-trisphosphate 3-kinase (IP3K) to form myo-inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P₄], which is a key step in the generation of higher inositol phosphates. nih.govnih.gov Further metabolism of Ins(1,3,4,5)P₄ can lead to isomers such as myo-inositol 1,3,4,6-tetrakisphosphate. nih.gov However, the enzymatic step or the specific kinase responsible for generating the 1,4,6-trisphosphate isomer from a precursor like an inositol bisphosphate has not been described in the literature.
Inositol polyphosphate multikinase (IPMK), an enzyme with broad substrate specificity, is known to phosphorylate various inositol phosphates, including Ins(1,4,5)P₃ and Ins(1,3,4,6)P₄, but Ins(1,4,6)P₃ is not reported as one of its products. uniprot.org The chemical synthesis of D- and L-enantiomers of myo-inositol 1,4,6-trisphosphate has been achieved and these molecules have been used as tools to study the Ins(1,4,5)P₃ receptor, confirming the compound's existence and biological activity as an agonist at the platelet Ins(1,4,5)P₃ receptor. acs.org This synthetic work underscores the lack of knowledge regarding its natural biosynthetic origin.
Enzymatic Degradation and Dephosphorylation of this compound
Mirroring the lack of information on its synthesis, the specific enzymes and pathways responsible for the degradation and dephosphorylation of Ins(1,4,6)P₃ are also currently unknown.
Inositol Polyphosphate Phosphatases Regulating this compound Levels
There are no definitive reports identifying specific inositol polyphosphate phosphatases that utilize Ins(1,4,6)P₃ as a substrate.
Extensive studies have been conducted to determine the substrate specificity of various inositol polyphosphate 5-phosphatases, such as SHIP2 and synaptojanin. These studies have tested a wide array of inositol phosphate isomers, but Ins(1,4,6)P₃ has not been included in these analyses. nih.gov For instance, the primary degradation pathway for Ins(1,4,5)P₃ involves its dephosphorylation by a 5-phosphatase to yield myo-inositol 1,4-bisphosphate [Ins(1,4)P₂]. nih.gov While multiple inositol polyphosphate phosphatase (MIPP) is known to act on higher inositol phosphates like Ins(1,3,4,5,6)P₅, its activity towards Ins(1,4,6)P₃ has not been documented. doi.org
Kinetic Parameters Governing this compound Metabolism
Due to the absence of identified enzymes that catalyze the synthesis or degradation of this compound, no kinetic parameters such as Kₘ (Michaelis constant) or Vₘₐₓ (maximum reaction velocity) have been reported for its metabolism. The scientific community lacks the fundamental information about the enzymes involved, which is a prerequisite for performing such kinetic analyses.
Article on this compound Cannot Be Generated
Following a comprehensive search of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” according to the provided outline. The search results indicate a significant lack of specific research data for this particular isomer of inositol trisphosphate.
The vast majority of scientific studies and available data focus on the well-established second messenger, Inositol 1,4,5-trisphosphate (InsP3) . This molecule is the primary physiological ligand for the Inositol 1,4,5-trisphosphate receptors (InsP3Rs) and has been extensively studied in the context of intracellular calcium signaling. nih.govnih.govnih.govnih.govnih.govnih.govoup.comnih.govnih.govjneurosci.orgnih.govpnas.orgsemanticscholar.orgwikipedia.orgnih.govnih.govroyalsocietypublishing.orgnih.govyoutube.combohrium.com
While other isomers, such as Inositol 1,2,6-trisphosphate, are mentioned in the literature as analogs of Ins(1,4,5)P3 with distinct biological activities, specific information on this compound is conspicuously absent. echelon-inc.com A membrane-permeant version of this compound has been listed as a research chemical, but there is no corresponding body of research in the search results to detail its molecular mechanisms of action as requested. echelon-inc.com
Consequently, there is no available information to populate the specified sections and subsections of the outline, including:
Ligand Binding Affinity and Selectivity for InsP3R Subtypes
Structural Determinants of this compound-InsP3R Interaction
Conformational Changes and Channel Gating Modulated by its Binding
Its Role in Induced Calcium Release and Spatiotemporal Calcium Signals (puffs, waves)
Generating content on these topics would require substituting information from the extensively studied Inositol 1,4,5-trisphosphate, which would violate the strict instructions to focus solely on the 1,4,6-isomer and would be scientifically inaccurate. Therefore, in the interest of accuracy and adherence to the prompt, this article cannot be produced.
Molecular Mechanisms of Inositol 1,4,6 Trisphosphate Action
Regulation of Intracellular Calcium Dynamics
Interplay with Calcium-Induced Calcium Release (CICR) Mechanisms
The action of the Inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R) is intrinsically linked with the phenomenon of Calcium-Induced Calcium Release (CICR), a process where calcium ions (Ca²⁺) themselves trigger the further release of Ca²⁺ from intracellular stores. This interplay is governed by the complex regulatory effect of cytosolic Ca²⁺ on the InsP3R channel. The receptor's sensitivity to Ca²⁺ is biphasic, meaning it is stimulated by low concentrations of cytosolic Ca²⁺ and inhibited by higher concentrations. researchgate.netnih.govyale.edu
At resting intracellular Ca²⁺ levels, the binding of InsP3 to its receptor is necessary but not always sufficient to cause significant channel opening. An initial, localized release of Ca²⁺ through a few InsP3Rs increases the local Ca²⁺ concentration. This small elevation in cytosolic Ca²⁺ acts as a co-agonist with InsP3, sensitizing nearby InsP3Rs and increasing their open probability. yale.eduresearchgate.net This positive feedback loop, where Ca²⁺ release begets further Ca²⁺ release, is the foundation of CICR mediated by InsP3Rs. nih.gov
This coordinated opening of InsP3R channels within a cluster generates elementary Ca²⁺ signals known as "Ca²⁺ puffs." nih.gov If the stimulus is strong enough, the Ca²⁺ released during a puff can diffuse to adjacent receptor clusters, triggering a regenerative wave of Ca²⁺ release that propagates throughout the cell. nih.gov This mechanism allows a localized signal at the cell membrane to be amplified and transmitted globally within the cytoplasm.
However, as the cytosolic Ca²⁺ concentration rises to higher levels (typically in the micromolar range), it begins to exert an inhibitory effect on the InsP3R, binding to a low-affinity inhibitory site on the receptor. researchgate.netnih.govyale.edu This negative feedback prevents the uncontrolled, toxic elevation of intracellular Ca²⁺ and helps to terminate the signal, contributing to the oscillatory patterns of Ca²⁺ release often observed in cells. The biphasic regulation by Ca²⁺ thus ensures that InsP3-mediated Ca²⁺ signals are generated as discrete, well-controlled events. researchgate.netnih.gov
| Ca²⁺ Concentration Range | Effect on InsP3R Activity | Mechanism | Resulting Ca²⁺ Signal |
|---|---|---|---|
| Low (0-300 nM) | Potentiation / Activation | Ca²⁺ acts as a co-agonist, increasing the open probability of InsP3-bound receptors. researchgate.netnih.gov | Initiation and propagation of Ca²⁺ puffs and waves (Positive Feedback). nih.gov |
| High (>300 nM - 1 µM) | Inhibition | Ca²⁺ binds to a low-affinity inhibitory site, reducing channel open probability. researchgate.netresearchgate.net | Termination of Ca²⁺ release, contributing to oscillatory signals (Negative Feedback). researchgate.net |
Engagement with Other Intracellular Signaling Elements
The InsP3R does not operate in isolation but functions as a signaling hub, integrating inputs from and influencing other critical intracellular pathways.
Cross-talk with Ryanodine Receptors and Sarcoplasmic/Endoplasmic Reticulum Calcium Stores
In many cell types, particularly excitable cells like neurons and muscle cells, InsP3Rs coexist with another major class of intracellular Ca²⁺ release channels, the Ryanodine Receptors (RyRs). mdpi.comphysiology.org Both channel types are located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) and share significant structural and functional homology. researchgate.netnih.gov This co-localization facilitates complex cross-talk between them.
The primary mechanism of interaction is mediated by Ca²⁺ itself. Local Ca²⁺ released through InsP3Rs can diffuse and activate adjacent RyRs, which are also sensitive to Ca²⁺, in a process of CICR. nih.govnih.gov This can amplify and spatially propagate the Ca²⁺ signal initiated by InsP3. For instance, in atrial cardiomyocytes, local Ca²⁺ release through InsP3Rs (Ca²⁺ puffs) can directly activate RyRs to trigger elementary Ca²⁺ release events known as "Ca²⁺ sparks." nih.gov This hierarchical recruitment, where a modest InsP3 signal triggers a more robust RyR-mediated release, allows for a graded and amplified cellular response. nih.gov
Conversely, Ca²⁺ released through RyRs can influence InsP3R activity. Depending on the local Ca²⁺ concentration achieved, RyR-mediated Ca²⁺ release could either sensitize or inhibit nearby InsP3Rs, demonstrating a bidirectional interaction. nih.gov Furthermore, since both channels can draw Ca²⁺ from a common SR/ER luminal pool, the activity of one can affect the Ca²⁺ available for release by the other, as well as modulate channel activity via luminal Ca²⁺ sensors. nih.gov
Modulation of Mitochondrial Calcium Uptake and Bioenergetics
The endoplasmic reticulum and mitochondria are often physically tethered, forming specialized microdomains known as mitochondria-associated membranes (MAMs). InsP3Rs are frequently concentrated in these regions, placing them in close proximity to mitochondria. researchgate.net This strategic positioning allows for efficient and privileged communication between the two organelles.
Upon stimulation, the high concentration of Ca²⁺ released from InsP3Rs at these contact sites creates a localized "hotspot" that is readily sensed by the mitochondrial calcium uniporter (MCU) on the outer mitochondrial membrane. researchgate.net This facilitates rapid Ca²⁺ uptake into the mitochondrial matrix. nih.gov
This transfer of Ca²⁺ into the mitochondria is critical for cellular bioenergetics. Within the mitochondrial matrix, Ca²⁺ activates several key dehydrogenases of the tricarboxylic acid (TCA) cycle, thereby stimulating aerobic respiration and boosting the production of ATP. researchgate.netresearchgate.net In this way, InsP3-mediated Ca²⁺ signaling directly couples extracellular stimuli to the cell's metabolic state, ensuring that energy supply matches the demands of Ca²⁺-dependent processes like muscle contraction or secretion. Mitochondrial Ca²⁺ uptake also shapes the cytosolic Ca²⁺ signal by buffering the Ca²⁺ released by InsP3Rs, preventing excessive Ca²⁺ buildup and subsequent inhibition of the receptor itself. nih.govresearchgate.net
Interactions with Protein Kinases and Phosphatases (e.g., PKB/Akt phosphorylation of InsP3Rs)
The InsP3R is a major substrate for numerous protein kinases and phosphatases, allowing its activity to be finely tuned by a variety of signaling pathways. yale.edunih.gov Phosphorylation can alter the receptor's sensitivity to both InsP3 and Ca²⁺, thereby modulating the characteristics of Ca²⁺ release.
A prominent example of this regulation is the phosphorylation of the InsP3R by Protein Kinase B (PKB), also known as Akt. The PKB/Akt pathway is a central signaling cascade that promotes cell survival and growth. wikipedia.org In response to survival signals, activated PKB can directly interact with and phosphorylate the InsP3R. nih.govnih.govpnas.org This phosphorylation event, occurring at specific serine residues, significantly inhibits the channel's activity, reducing its sensitivity to InsP3 and decreasing the amount of Ca²⁺ released from the ER. nih.govnih.gov
This inhibitory action serves as a crucial pro-survival mechanism. By dampening InsP3-induced Ca²⁺ release, PKB/Akt phosphorylation limits the transfer of Ca²⁺ from the ER to the mitochondria. nih.govnih.gov While moderate mitochondrial Ca²⁺ uptake stimulates ATP production, excessive uptake can trigger the mitochondrial permeability transition and initiate the apoptotic cell death cascade. Therefore, by phosphorylating and inhibiting the InsP3R, PKB/Akt shields the cell from Ca²⁺-dependent apoptotic stimuli. nih.govnih.gov This cross-talk provides a direct link between survival factor signaling and the regulation of intracellular Ca²⁺ dynamics.
Other kinases, such as Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), also phosphorylate the InsP3R, with varying effects depending on the specific receptor isoform and phosphorylation site, leading to either potentiation or inhibition of Ca²⁺ release. nih.govnih.gov
| Regulatory Event | Molecular Mechanism | Functional Consequence | Cellular Outcome |
|---|---|---|---|
| Activation of PKB/Akt by survival factors | PKB/Akt directly interacts with and phosphorylates specific serine residues on the InsP3R. nih.govpnas.org | Inhibition of InsP3R channel activity; reduced sensitivity to InsP3. nih.govnih.gov | Decreased Ca²⁺ release from the ER. nih.gov |
| Inhibited InsP3R-mediated Ca²⁺ release | Reduced Ca²⁺ flux from the ER to mitochondria at ER-mitochondria contact sites. nih.govnih.gov | Prevents mitochondrial Ca²⁺ overload. | Inhibition of apoptosis; promotion of cell survival. nih.govnih.gov |
Biological Roles of Inositol 1,4,6 Trisphosphate in Cellular Physiology
Regulation of Cell Growth and Differentiation
The inositol (B14025) phosphate (B84403) signaling network is integral to the regulation of cell proliferation and differentiation. While direct studies on the role of Ins(1,4,6)P3 in these processes are limited, its metabolic context provides important clues. Ins(1,4,6)P3 can be generated from inositol 1,3,4,6-tetrakisphosphate [Ins(1,3,4,6)P4], a molecule that is part of the metabolic cascade downstream of InsP3. The enzymes involved in the metabolism of these higher inositol phosphates are linked to cell growth and differentiation pathways.
For instance, inositol polyphosphate multikinase (IPMK), an enzyme responsible for the synthesis of various inositol polyphosphates, is implicated in T-cell differentiation. While not directly acting on Ins(1,4,6)P3, the pathways it regulates highlight the importance of specific inositol phosphate isomers in controlling cell fate. The precise role of Ins(1,4,6)P3 in these processes likely depends on its concentration, localization, and interaction with specific effector proteins, which remain areas of active investigation.
Modulation of Apoptotic Processes and Cell Survival
Inositol phosphates are key players in the intricate balance between cell survival and apoptosis (programmed cell death). The phosphorylation state of the inositol ring is critical in determining whether a pro-survival or pro-apoptotic signal is transduced. Higher inositol phosphates, such as inositol hexakisphosphate (InsP6), have been shown to influence apoptosis.
The role of Ins(1,4,6)P3 in apoptosis is not yet fully elucidated but can be inferred from the broader context of inositol phosphate signaling. The survival kinase Akt/PKB, for example, can phosphorylate the InsP3 receptor, inhibiting calcium release and thereby protecting against apoptosis pnas.org. While this action is primarily associated with the Ins(1,4,5)P3 isomer, it underscores the principle that modulation of inositol phosphate signaling is a critical component of cell survival pathways. The specific contribution of Ins(1,4,6)P3 to these pathways is an area for future research.
Involvement in Specific Cellular Responses
The diverse functions of inositol phosphate isomers are evident in their involvement in a wide range of specific cellular responses, from neuronal communication to immune defense.
In the nervous system, inositol phosphates act as second messengers that translate extracellular signals into intracellular responses. Ins(1,4,5)P3 is well-known for its role in mobilizing calcium from intracellular stores in neurons, a process essential for synaptic plasticity. While the direct actions of Ins(1,4,6)P3 in neurotransmission are not as well-defined, the presence of various inositol phosphate isomers in the brain suggests that they may have distinct roles in modulating neuronal activity. The specific effects of Ins(1,4,6)P3 could be related to the fine-tuning of calcium signals or the regulation of other signaling pathways at the synapse.
Exocrine glands, such as the pancreas, utilize inositol phosphate signaling to control the secretion of enzymes and other products. Studies in pancreatic acinar cells have demonstrated that stimulation with secretagogues leads to the production of different inositol trisphosphate isomers with distinct kinetics. A rapid and transient increase in Ins(1,4,5)P3 is followed by a slower, more sustained elevation of inositol 1,3,4-trisphosphate. This temporal separation suggests that different isomers are responsible for initiating and maintaining the secretory response. Although the role of Ins(1,4,6)P3 in this context has not been specifically detailed, it is plausible that it also contributes to the complex regulation of exocrine secretion, potentially by modulating the activity of specific ion channels or other components of the secretory machinery.
In the cardiovascular system, inositol phosphate signaling is crucial for normal heart function. The role of Ins(1,4,5)P3 in regulating calcium transients and contractility in cardiac myocytes is well-established. It is also involved in the generation of pacemaker activity in the sinoatrial node. While research has predominantly focused on the 1,4,5-isomer, the presence of other inositol phosphates in cardiac tissue suggests a more complex regulatory landscape. The specific contribution of Ins(1,4,6)P3 to cardiac cell function and pacemaking is an area that warrants further investigation to fully understand the intricate control of heart rhythm and contractility.
The immune system relies on a complex network of signaling pathways to mount effective responses against pathogens. Inositol phosphates are key components of these pathways in both B and T lymphocytes. Higher-order inositol phosphates, such as inositol pentakisphosphate (InsP5) and hexakisphosphate (InsP6), have been shown to regulate B-cell activation. The activation of the B-cell receptor leads to the production of various inositol phosphates that control downstream signaling events, including calcium mobilization and gene expression. Similarly, in T-cells, inositol phosphate signaling is essential for activation and differentiation. While the specific functions of Ins(1,4,6)P3 in immune cells have not been extensively studied, its presence within the complex milieu of inositol phosphates suggests it may play a role in the fine-tuning of immune responses.
Regulation of Metabolic Adaptability of Inositol 1,4,6-trisphosphate
Extensive investigation into the roles of inositol phosphates in cellular physiology has revealed a complex network that is integral to metabolic regulation. While the functions of many inositol phosphate isomers, such as inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and higher phosphorylated species like inositol hexakisphosphate (InsP6), are well-documented, specific, and detailed research findings on the direct role of this compound (Ins(1,4,6)P3) in the regulation of metabolic adaptability are not extensively available in the current scientific literature.
The broader family of inositol phosphates is recognized as a critical coordinator of cellular responses to nutrient availability and energy status. mdpi.com This system integrates signals from growth factors and nutrient-sensing pathways to modulate energy homeostasis. mdpi.com Key metabolic regulators such as AMP-activated protein kinase (AMPK), a central sensor of cellular energy status, and the mammalian target of rapamycin (B549165) (mTOR), are influenced by various inositol polyphosphates, which helps the cell to adapt to changing metabolic demands. mdpi.com
Metabolic pathways for the synthesis and degradation of numerous inositol phosphates have been characterized, illustrating a tightly controlled signaling network. For instance, the well-studied Ins(1,4,5)P3, generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), can be either dephosphorylated to terminate its signal or phosphorylated by a series of kinases to generate a variety of higher inositol polyphosphates. mdpi.comnih.gov These higher-order molecules, including inositol pyrophosphates, have been shown to play significant roles in bioenergetic processes. mdpi.comnih.gov
While the inositol phosphate network as a whole is crucial for metabolic adaptability, the specific contribution, downstream effectors, and detailed molecular mechanisms of this compound remain an area for future research. The current body of evidence focuses predominantly on other isomers and more abundant members of the inositol phosphate family.
Detailed Research Findings
Specific research data detailing the direct impact of this compound on metabolic adaptability, including its effects on key metabolic enzymes or signaling pathways like AMPK and mTOR, are not available to construct a detailed data table at this time.
Academic Methodologies and Experimental Approaches in Inositol 1,4,6 Trisphosphate Research
Chemical Synthesis and Derivatization of Inositol (B14025) 1,4,6-trisphosphate and its Analogues
The chemical synthesis of Ins(1,4,6)P₃ is a complex process that requires precise control over stereochemistry to produce biologically active molecules. Researchers have developed multi-step pathways starting from commercially available precursors like myo-inositol.
The synthesis of the distinct D- and L-enantiomers of myo-inositol 1,4,6-trisphosphate allows for the investigation of the stereospecific requirements of inositol phosphate (B84403) receptors and enzymes. A common strategy begins with the synthesis of the racemic mixture (DL-Ins(1,4,6)P₃) from myo-inositol. nih.govacs.org
A key step in the process is the resolution of the enantiomers. This is often achieved by converting a racemic intermediate into a pair of diastereoisomers that can be separated physically. For example, a racemic diol intermediate can be acylated using a chiral agent like (S)-(+)-O-acetylmandelic acid. nih.govacs.org This reaction produces two diastereoisomers which, due to their different physical properties, can be separated using techniques such as flash chromatography. Once separated, each diastereoisomer is carried through the remaining synthesis steps—including phosphorylation and deprotection—to yield the pure D- and L-enantiomers of Ins(1,4,6)P₃. nih.govacs.org The final purification is typically accomplished by ion-exchange chromatography. nih.govacs.org The absolute configuration of the synthesized molecules can be confirmed by converting them into known compounds. nih.govacs.org
Table 1: Key Steps in the Stereospecific Synthesis of D- and L-Ins(1,4,6)P₃
| Step | Description | Purpose | Reference |
| 1. Protection | Protection of specific hydroxyl groups on the starting myo-inositol ring. | To ensure phosphorylation occurs only at the desired 1, 4, and 6 positions. | nih.govacs.org |
| 2. Racemic Intermediate Synthesis | Creation of a key racemic intermediate, such as a diol. | To prepare the molecule for chiral resolution. | nih.govacs.org |
| 3. Diastereoisomer Formation | Reaction of the racemic intermediate with a chiral resolving agent (e.g., (S)-(+)-O-acetylmandelic acid). | To create two separable diastereoisomers from the racemic mixture. | nih.govacs.org |
| 4. Chromatographic Separation | Separation of the diastereoisomers using flash chromatography. | To isolate the precursors for the individual D- and L-enantiomers. | nih.govacs.org |
| 5. Phosphorylation | Introduction of phosphate groups onto the free hydroxyls of the separated precursors. | To form the trisphosphate structure. | nih.govacs.org |
| 6. Deprotection & Purification | Removal of all protecting groups and purification of the final products. | To yield pure D-Ins(1,4,6)P₃ and L-Ins(1,4,6)P₃. | nih.govacs.org |
To study the interaction of Ins(1,4,6)P₃ with its receptors and metabolic enzymes, researchers synthesize analogues where one or more phosphate groups are replaced by a phosphorothioate (B77711) group. These analogues are often more resistant to hydrolysis by phosphatases, making them valuable tools for biochemical studies. The total synthesis of myo-inositol 1,4,6-trisphosphorothioate [Ins(1,4,6)PS₃] has been successfully achieved. nih.govox.ac.uk The D-enantiomer, D-Ins(1,4,6)PS₃, has been shown to be a partial agonist at the Ins(1,4,5)P₃ receptor, highlighting its utility in probing receptor function. nih.gov The synthesis involves similar strategies of protection, phosphorylation (using a sulfur-containing phosphorylating agent), and deprotection as used for the native compound. nih.gov
Analytical Techniques for Inositol Phosphate Quantification and Isomer Separation
The accurate measurement and separation of inositol phosphate isomers from biological extracts are critical for understanding their cellular roles. Due to the high polarity and structural similarity of these compounds, specialized chromatographic and spectroscopic methods are required.
High-Performance Ion Chromatography (HPIC) is a powerful tool for the separation and quantification of inositol phosphates. acs.org This technique utilizes high-pressure systems and columns packed with small-particle resins (e.g., 4μm) to achieve high resolution and speed. thermofisher.com The separation is based on the interaction of the negatively charged phosphate groups with a positively charged stationary phase (anion exchange). acs.org
Different strong anion exchange columns, such as the Dionex CarboPac PA1, are used to resolve various inositol phosphate isomers, including InsP₂ to InsP₆. acs.orgresearchgate.net A gradient elution, where the ionic strength of the mobile phase is gradually increased, is employed to elute the different inositol phosphates from the column. researchgate.net For example, a gradient of methanesulfonic acid can be used for separation. researchgate.net This method provides a clear advantage over older techniques by offering improved baseline stability and reducing the aggressiveness of the eluent on the equipment. researchgate.net
Table 2: Comparison of HPIC Columns for Inositol Phosphate Isomer Separation
| Column Type | Functional Group Characteristics | Best Suited For | Reference |
| CarboPac PA-100 | Latex-coated, hydrophilic | Separation of InsP₃ to InsP₆ isomers | acs.orgacs.org |
| CarboPac PA-10 | More hydrophobic than PA-100 | Separation of InsP₂ isomers | acs.orgacs.org |
| OmniPac PAX-100 | Latex-coated | Separation of InsP₃ to InsP₁ isomers (with NaOH eluent) | acs.orgacs.org |
| IonPac AS11 | Latex-coated | Separation of InsP₃ to InsP₂ isomers (with NaOH eluent) | acs.orgacs.org |
Anion-exchange column chromatography is a fundamental technique for the separation of inositol phosphates. nih.gov The method separates molecules based on their net negative charge, which is determined by the number of phosphate groups. A stationary phase consisting of a resin with fixed positive charges is used to bind the negatively charged inositol phosphates. rsc.orgrsc.org
The bound molecules are then eluted by passing a solution of increasing ionic strength (a salt gradient) through the column. nih.gov Inositol monophosphates elute first, followed by bis-, tris-, tetrakis-, and higher phosphates. Various salt gradients, such as sodium sulfate (B86663) or sodium chloride, have been successfully used. nih.govrsc.orgrsc.org The use of a citrate (B86180) buffer gradient has also been described, which allows for subsequent phosphate assays as the buffer itself is phosphate-free. nih.gov This technique is effective not only for separating inositol phosphates based on their degree of phosphorylation but also for resolving different positional isomers within the same group. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification of inositol phosphates. nih.gov Both proton (¹H) and phosphorus (³¹P) NMR spectra provide detailed information about the molecule's structure, including the number and position of phosphate groups. nih.govresearchgate.net
¹H NMR provides information on the protons of the inositol ring, while ³¹P NMR is used to directly observe the phosphorus atoms of the phosphate groups. The chemical shifts and coupling constants in these spectra are unique for different isomers, allowing for their precise identification. nih.gov For more complex structural problems, such as distinguishing between stereoisomers that may have similar chemical shifts, advanced two-dimensional (2D) NMR techniques like TOCSY, HMQC, and HMBC can be employed for definitive structural elucidation. researchgate.net ³¹P NMR is also valuable during chemical synthesis to monitor the progress of phosphorylation reactions and confirm the structure of intermediate products. nih.gov
Receptor Binding Assays and Ligand Displacement Studies in Inositol 1,4,6-trisphosphate Research
The investigation of this compound's (Ins(1,4,6)P₃) interaction with inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) receptors is crucial for understanding its signaling capabilities. Receptor binding assays and ligand displacement studies are fundamental techniques employed to characterize the binding affinity and specificity of Ins(1,4,6)P₃ and its analogs. These assays typically utilize radiolabeled ligands to quantify the extent to which an unlabeled ligand, such as Ins(1,4,6)P₃, can displace the radiolabeled compound from the receptor.
Research has demonstrated that analogs of inositol trisphosphate, including phosphorothioate derivatives of Ins(1,4,6)P₃, can interact with the Ins(1,4,5)P₃ receptor. For instance, D-myo-inositol 1,4,6-trisphosphorothioate (D-Ins(1,4,6)PS₃) has been shown to displace specifically bound [³H]Ins(1,4,5)P₃ from rat cerebellar membranes. nih.gov This displacement indicates that D-Ins(1,4,6)PS₃ competes for the same binding site on the receptor as Ins(1,4,5)P₃.
The affinity of these analogs for the receptor can be quantified by determining their IC₅₀ value, which represents the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. Studies have revealed that D-Ins(1,4,6)PS₃ displaces [³H]Ins(1,4,5)P₃ with an IC₅₀ value of 1.4 ± 0.35 microM, which is approximately twice the affinity of the racemic mixture DL-Ins(1,4,6)PS₃ (IC₅₀ value = 2.15 ± 0.13 microM). nih.gov This suggests that the D-enantiomer is the more active form. However, the displacement by D-Ins(1,4,6)PS₃ is about 34-fold weaker than that of D-Ins(1,4,5)P₃ itself, indicating a lower affinity for the receptor. nih.gov
These ligand displacement studies are critical in characterizing the structure-activity relationship of inositol trisphosphate analogs and in the development of novel pharmacological tools to probe the polyphosphoinositide pathway.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone in the study of receptor-ligand interactions, providing a direct measure of the binding of a radiolabeled ligand to its receptor. In the context of inositol trisphosphate research, these assays are instrumental in determining the affinity and density of Ins(1,4,5)P₃ receptors in various tissues and cell types.
A common approach involves the use of tritiated inositol 1,4,5-trisphosphate ([³H]Ins(1,4,5)P₃) as the radioligand. The assay is typically performed on membrane preparations from tissues rich in Ins(1,4,5)P₃ receptors, such as the cerebellum. nih.gov The basic principle involves incubating the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of an unlabeled competitor ligand, such as Ins(1,4,6)P₃ or its analogs.
The amount of radioligand bound to the receptors is then measured, typically by separating the membrane-bound radioactivity from the unbound radioactivity by rapid filtration. Non-specific binding is determined by including a high concentration of an unlabeled ligand in some of the incubation tubes. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Data from these experiments are used to generate competition curves, which plot the percentage of specific binding against the concentration of the unlabeled ligand. From these curves, the IC₅₀ value can be determined. For example, studies have shown that D-Ins(1,4,6)PS₃ displaces specifically bound [³H]Ins(1,4,5)P₃ from rat cerebellar membranes. nih.gov
Such assays have been crucial in characterizing novel compounds that interact with the Ins(1,4,5)P₃ receptor, including partial agonists and antagonists, thereby providing valuable tools for dissecting the complexities of inositol phosphate signaling.
Calcium Mobilization Assays in Permeabilized Cells
Calcium mobilization assays in permeabilized cells are a functional approach to study the effects of inositol trisphosphates on intracellular calcium release. Permeabilization of the plasma membrane, often achieved with detergents like saponin (B1150181) or digitonin (B1670571), allows direct access of exogenously applied compounds to intracellular organelles, such as the endoplasmic reticulum, where Ins(1,4,5)P₃ receptors are located. nih.govnih.govnih.gov
These assays directly measure the ability of a compound to induce the release of calcium from intracellular stores. The concentration of free calcium in the experimental medium is monitored using calcium-sensitive fluorescent dyes or calcium-specific electrodes. nih.gov
In the context of Ins(1,4,6)P₃ research, these assays have been used to evaluate the functional activity of its analogs at the Ins(1,4,5)P₃ receptor. For instance, D-Ins(1,4,6)PS₃ has been shown to be a low intrinsic activity partial agonist at the platelet Ins(1,4,5)P₃ receptor, releasing less than 20% of the Ins(1,4,5)P₃-sensitive calcium store. nih.gov This indicates that while it can bind to the receptor, it is much less effective at inducing channel opening and calcium release compared to the full agonist Ins(1,4,5)P₃.
Furthermore, these assays can be used to investigate competitive antagonism. Increasing concentrations of D-Ins(1,4,6)PS₃ have been shown to partially antagonize the calcium release induced by submaximal concentrations of Ins(1,4,5)P₃. nih.gov This inhibition can be overcome by increasing the concentration of Ins(1,4,5)P₃, suggesting that the two compounds compete for the same binding site on the receptor. nih.gov
These functional assays are therefore essential for complementing the binding data obtained from radioligand assays and for providing a more complete picture of the pharmacological properties of inositol trisphosphate analogs.
Cellular and Subcellular Experimental Models
The study of this compound (Ins(1,4,6)P₃) and its role in cellular signaling necessitates the use of various cellular and subcellular experimental models. These models allow researchers to investigate the intracellular effects of Ins(1,4,6)P₃ and its analogs in a controlled environment.
Use of Permeabilized Cell Systems for Intracellular Calcium Release Studies
Permeabilized cell systems are a powerful tool for studying the direct effects of intracellular signaling molecules like inositol trisphosphates on organellar function, particularly calcium release from the endoplasmic reticulum (ER). nih.govnih.govnih.gov By selectively permeabilizing the plasma membrane with agents such as digitonin or saponin, the cytosol can be exchanged with a defined experimental buffer, while leaving intracellular organelles like the ER intact. nih.govnih.govnih.gov
This technique allows for the direct application of known concentrations of substances, such as Ins(1,4,5)P₃ and its analogs, to the intracellular environment, bypassing the complexities of plasma membrane receptors and signaling cascades. The resulting release of calcium from intracellular stores can be precisely measured using calcium-sensitive fluorescent dyes or ion-selective electrodes. nih.gov
Studies utilizing permeabilized platelets have demonstrated that analogs of Ins(1,4,6)P₃, such as D-Ins(1,4,6)PS₃, can act as partial agonists at the Ins(1,4,5)P₃ receptor, inducing a smaller and less potent calcium release compared to the endogenous ligand, Ins(1,4,5)P₃. nih.gov These experiments have also been instrumental in demonstrating competitive antagonism, where the analog can inhibit Ins(1,4,5)P₃-induced calcium release. nih.gov
The use of permeabilized cells provides a direct functional readout of the activity of inositol trisphosphate analogs at their intracellular receptors, offering valuable insights into their efficacy and potency as signaling molecules.
Application of Gene Editing and Overexpression Approaches for Enzyme and Receptor Manipulation
The manipulation of genes encoding enzymes and receptors involved in inositol phosphate signaling is a powerful approach to elucidate the specific roles of these proteins and their substrates, including Ins(1,4,6)P₃. Techniques such as gene editing (e.g., CRISPR/Cas9) and overexpression allow for the precise modification of cellular machinery to study the consequences of altered protein function or expression levels.
For example, in the context of plant biology, the enzyme inositol 1,3,4-trisphosphate 5/6-kinase (ITPK) is a key player in the biosynthesis of phytic acid, a major storage form of phosphorus in seeds. nih.gov This enzyme catalyzes the phosphorylation of inositol 1,3,4-trisphosphate to produce precursors of phytic acid. nih.gov
By utilizing gene editing techniques to create mutations in the genes encoding ITPK, researchers can investigate the impact on phytic acid accumulation. Similarly, overexpression of these enzymes can be used to study the effects of increased flux through the inositol phosphate pathway.
While direct gene editing or overexpression studies specifically targeting the metabolism or reception of Ins(1,4,6)P₃ are less common, the principles of these techniques are broadly applicable. For instance, one could envision using these approaches to manipulate the expression of putative Ins(1,4,6)P₃ receptors or enzymes involved in its synthesis or degradation to better understand its cellular functions.
These molecular genetic tools provide a high degree of specificity and are invaluable for dissecting the complex network of inositol phosphate signaling pathways.
Computational and Theoretical Modeling of this compound Signaling
Computational and theoretical modeling have become indispensable tools for understanding the complex dynamics of intracellular signaling pathways, including those involving inositol phosphates. While specific models focusing exclusively on this compound (Ins(1,4,6)P₃) are not extensively documented in the provided search results, the principles and methodologies applied to the broader inositol phosphate signaling network are highly relevant.
These models aim to simulate the temporal and spatial dynamics of signaling molecules, helping to explain emergent properties of the system, such as oscillations in intracellular calcium concentration. Such models often incorporate the kinetics of various enzymes involved in the synthesis and degradation of inositol phosphates, as well as the binding and gating properties of their receptors.
For instance, models of Ins(1,4,5)P₃-induced calcium oscillations take into account the activities of enzymes like Ins(1,4,5)P₃ 3-kinase and 5-phosphatase, which regulate the levels of Ins(1,4,5)P₃. cellml.org These models can predict how changes in the activity of these enzymes, for example through overexpression, affect the frequency and amplitude of calcium signals. cellml.org
Furthermore, molecular modeling has been employed to study the structure and function of proteins involved in inositol phosphate signaling. For example, 3D models of enzymes like inositol 1,3,4-trisphosphate 5/6-kinase have been generated to understand their substrate binding and catalytic mechanisms. nih.govnih.gov These structural models can provide insights into how these enzymes interact with their substrates and can guide the design of experiments to probe their function.
Although the direct application of these modeling approaches to Ins(1,4,6)P₃ signaling is not explicitly detailed in the search results, it is clear that these computational tools have the potential to significantly advance our understanding of its role in the cell. By integrating experimental data into theoretical frameworks, researchers can generate testable hypotheses and gain a more quantitative and predictive understanding of this signaling pathway.
Kinetic Models of InsP3R Activation and Calcium Release
The activation of the Inositol 1,4,5-trisphosphate Receptor (InsP3R) is a complex process governed by the binding of both InsP3 and intracellular calcium (Ca2+). nih.govnih.govpnas.org To dissect this intricate regulatory mechanism, researchers employ kinetic models that mathematically describe the transitions of the receptor between different conformational states (e.g., open, closed, inactivated). These models are crucial for understanding how the receptor integrates multiple signals to produce coherent Ca2+ release patterns. nih.govnih.govpnas.org
A predominant approach in the field is the use of Markov chain models . nih.govnih.govnih.gov These models represent the InsP3R as a system that can exist in a finite number of discrete states. The transitions between these states are probabilistic and are defined by rate constants. nih.govnih.gov Single-channel patch-clamp recordings provide the experimental data necessary to develop and parameterize these models. nih.govnih.gov By analyzing the durations of open and closed events at various concentrations of InsP3 and Ca2+, researchers can infer the number of states and the transition rates between them.
For instance, a common finding is that the InsP3R model requires multiple closed states and at least one open state to accurately reflect experimental data. nih.gov One such model, developed using a Markov chain Monte Carlo approach on single-channel data, identified a topology with three closed states and one open state as the most complex model that could be unambiguously determined from steady-state data. nih.gov This work revealed that the primary effect of Ca2+ is to modulate the probability that the receptor is in a state permissive for opening, rather than directly affecting the rate of transition to the open state itself. nih.gov
Another key aspect captured by kinetic models is the biphasic regulation of the InsP3R by Ca2+. At low concentrations, Ca2+ potentiates InsP3-induced channel opening (a phenomenon known as calcium-induced calcium release, or CICR), while at higher concentrations, it becomes inhibitory. pnas.orgrupress.org Kinetic models formalize this by incorporating distinct Ca2+ binding sites for activation and inhibition, each with its own affinity and associated rate constants. pnas.orgrupress.org The DeYoung-Keizer model is a foundational example that successfully simulates this biphasic response and has been widely used to understand Ca2+ oscillations.
The table below summarizes parameters from a representative kinetic model, illustrating the dependencies of state transitions on ligand concentrations.
| Model Parameter | Description | Typical Value / Dependency | Reference |
|---|---|---|---|
| State Transitions | The model assumes multiple states (e.g., C1, C2, C3, O4) representing closed and open conformations. | Transitions are governed by rate constants (kij). | nih.gov |
| Ca2+ Binding | Rate constants for Ca2+ binding to activating and inhibitory sites. | Dependent on cytosolic [Ca2+]. | nih.govpnas.org |
| InsP3 Binding | Rate constants for InsP3 binding to its site on the receptor. | Dependent on cytosolic [InsP3]. | nih.govpnas.org |
| Channel Opening Rate (kon) | The rate at which the fully-liganded receptor transitions to an open state. | Can be independent of [Ca2+] once the receptor is in an "openable" state. | nih.gov |
| Channel Closing Rate (koff) | The rate at which the open receptor transitions to a closed or inactivated state. | Can be influenced by Ca2+ binding to the inhibitory site. | rupress.org |
Stochastic Simulations of Calcium Puffs and Waves
While kinetic models describe the behavior of a single InsP3R channel, intracellular Ca2+ signals are typically generated by clusters of these receptors. nih.govnih.gov The coordinated opening of a small number of channels within a cluster gives rise to localized, transient Ca2+ release events known as "Ca2+ puffs". nih.govplos.org These puffs are the fundamental building blocks of global Ca2+ waves that can propagate throughout the cell. nih.gov Due to the small number of channels involved in a puff, their behavior is inherently random, or stochastic.
Stochastic simulations are therefore essential for studying the emergence of these elementary and global Ca2+ events. nih.govnih.gov These computational methods incorporate the probabilistic nature of individual channel gating to predict the collective behavior of a receptor cluster. One of the most widely used methods for this is the Gillespie algorithm (or Stochastic Simulation Algorithm, SSA). plos.orgnih.govuci.edu This algorithm simulates a chemically reacting system by calculating the probability of the next reaction (e.g., a channel opening or closing) and the time at which it will occur. nih.govnih.gov
In the context of Ca2+ puffs, the system includes the states of multiple InsP3R channels in a cluster, the diffusion of Ca2+ ions in the local microdomain, and the binding of Ca2+ to the receptors. plos.orgnih.gov Simulations using these approaches have provided several key insights:
They demonstrate how Ca2+ released from one channel can diffuse to neighboring channels and increase their opening probability, leading to the regenerative, all-or-none activation characteristic of a puff. nih.gov
They can reproduce experimentally observed statistics of puffs, such as their amplitude and duration distributions, and the intervals between them (interpuff intervals). nih.gov
Simulations have shown that the spatial arrangement and number of InsP3Rs within a cluster critically determine the properties and likelihood of puff generation. plos.org
These simulations often couple the stochastic channel model with deterministic partial differential equations that describe the diffusion of Ca2+ in the cytosol, a hybrid approach that balances computational efficiency with physical realism. uci.edu
The table below presents key variables and findings derived from stochastic simulations of Ca2+ puffs.
| Simulation Parameter/Variable | Description | Finding / Observation from Simulation | Reference |
|---|---|---|---|
| Number of InsP3Rs per Cluster | The number of receptor channels grouped together at a single release site. | Affects puff amplitude and lifetime. Typically a few tens of channels are required. | nih.gov |
| [InsP3] | The concentration of Inositol 1,4,5-trisphosphate. | Higher [InsP3] increases the frequency of puffs and can change the puff amplitude distribution from decaying to single-peaked. | nih.gov |
| Ca2+ Diffusion Coefficient | The rate at which Ca2+ ions spread through the cytosol. | Crucial for inter-channel communication (CICR) within a cluster. | nih.gov |
| Puff Amplitude | The peak local [Ca2+] reached during a puff. | Distribution depends on [InsP3] and the number of participating channels. | nih.gov |
| Interpuff Interval (IPI) | The time between successive puffs at the same site. | Statistical distribution of IPIs provides insights into the recovery of channels from Ca2+ inhibition. | nih.gov |
Future Directions and Emerging Research Avenues for Inositol 1,4,6 Trisphosphate
Elucidation of Undetermined Biological Functions and Interacting Signaling Networks
A primary avenue for future research will be the systematic elucidation of the specific biological functions of Ins(1,4,6)P₃. The vast and complex network of soluble and membrane-associated inositol (B14025) phosphates coordinates a wide array of cellular responses, from nutrient uptake to energy homeostasis. nih.govjohnshopkins.edu Within this "inositol phosphate (B84403) code," each isomer is thought to possess a specific function, yet the full scope of these roles is far from understood. nih.gov Many questions remain about how the various inositol polyphosphate pools and their modifying enzymes are interconnected to allow for the rapid conversion from one to another in response to cellular needs. nih.gov
Future investigations will likely focus on identifying novel protein binding partners for Ins(1,4,6)P₃ to unravel its downstream effects. While the interaction of some inositol polyphosphates with key signaling hubs like the Phosphoinositide 3-kinase (PI3K) and mTOR pathways has been established, the specific involvement of Ins(1,4,6)P₃ in these or other networks is an area ripe for exploration. nih.govpnas.org Research into how pathogens, such as Salmonella, can manipulate host cell inositol phosphate levels, leading to the production of specific isomers like d-myo-inositol 1,4,5,6-tetrakisphosphate, highlights the potential for Ins(1,4,6)P₃ to be involved in host-pathogen interactions and cellular defense mechanisms. pnas.org Uncovering these functions will be critical to fully appreciate the complexity of the inositol signaling system. researchgate.net
Investigation of Isoform-Specific Contributions to Distinct Cellular Processes
The enzymes responsible for the synthesis and degradation of inositol phosphates, the inositol phosphate kinases and phosphatases, exist as multiple isoforms. portlandpress.comnih.gov These isoforms often exhibit distinct tissue distribution, subcellular localization, and regulatory properties. nih.govnih.gov A significant future challenge is to dissect the isoform-specific contributions to the metabolism of Ins(1,4,6)P₃ and how this specificity impacts distinct cellular processes.
For instance, the three mammalian isoforms of the Ins(1,4,5)P₃ receptor (InsP₃R) display different affinities for Ins(1,4,5)P₃ and are subject to varied regulation, which contributes to the diversity of intracellular Ca²⁺ signals. nih.govnih.gov While Ins(1,4,6)P₃ is not a primary ligand for these receptors, understanding how different kinase and phosphatase isoforms regulate its concentration in specific cellular compartments is crucial. The catalytic promiscuity of some inositol phosphate kinases suggests they can act on multiple substrates, adding a layer of complexity to the signaling pathways. portlandpress.com Future studies will need to employ advanced genetic and proteomic techniques to determine which specific enzyme isoforms are responsible for the production and turnover of Ins(1,4,6)P₃ in various cell types and under different physiological conditions. This will provide a clearer picture of how this specific isomer contributes to the fine-tuning of cellular signaling. core.ac.uk
Development of Advanced Molecular Probes and Pharmacological Modulators for Inositol 1,4,6-trisphosphate Pathways
Progress in understanding the roles of Ins(1,4,6)P₃ has been hampered by a lack of specific molecular tools. Therefore, a major focus of future research will be the design and synthesis of advanced molecular probes and pharmacological modulators. rsc.orgnih.gov These tools are essential for visualizing the spatiotemporal dynamics of Ins(1,4,6)P₃ within living cells and for selectively perturbing its signaling pathways.
The development of caged compounds, which release the active molecule upon photoactivation, has been valuable for studying Ins(1,4,5)P₃, and similar approaches could be adapted for Ins(1,4,6)P₃. nih.gov Furthermore, the synthesis of non-metabolizable analogs and specific inhibitors for the enzymes that produce or degrade Ins(1,4,6)P₃ will be invaluable. Research into phosphorothioate (B77711) analogs of inositol phosphates, such as D-Ins(1,4,6)PS₃, has identified compounds that act as partial agonists at the Ins(1,4,5)P₃ receptor. nih.gov This particular analog, while having a high affinity for the receptor, shows very low efficacy in releasing calcium, making it a potential lead compound for developing antagonists. nih.gov Such compounds are crucial for pharmacological intervention and for dissecting the specific pathways involving Ins(1,4,6)P₃ from the broader inositol phosphate network. nih.gov The creation of dimeric versions of inositol phosphates also represents an innovative strategy to probe receptor interactions and function. acs.org
| Compound | Type | Observed Effect on Ins(1,4,5)P₃ Receptor | Potential Research Application |
| D-myo-Inositol 1,4,6-trisphosphorothioate (D-Ins(1,4,6)PS₃) | Partial Agonist | High affinity binding but very low efficacy in Ca²⁺ release. nih.gov | Lead compound for developing antagonists to probe polyphosphoinositide pathways. nih.gov |
| D-myo-Inositol 1,3,6-trisphosphorothioate (D-Ins(1,3,6)PS₃) | Partial Agonist | Low intrinsic activity, releasing less than 20% of the Ins(1,4,5)P₃-sensitive Ca²⁺ store. nih.gov | Pharmacological tool to study the consequences of partial receptor activation. |
Integration with Systems Biology Approaches to Map Comprehensive Inositol Phosphate Dynamics
The intricate network of inositol phosphate metabolism, with its numerous interconnected kinases and phosphatases, is ideally suited for systems biology analysis. nih.govmdpi.com A key future direction will be to integrate experimental data on Ins(1,4,6)P₃ levels, enzyme kinetics, and protein interactions into comprehensive computational models. This approach will allow for a holistic understanding of how the "inositol phosphate code" is dynamically regulated. nih.gov
Q & A
Q. What experimental strategies are used to synthesize and purify Ins(1,4,6)P3 for functional studies?
Ins(1,4,6)P3 is synthesized via regioselective phosphorylation of myo-inositol derivatives. Key steps include protecting specific hydroxyl groups to direct phosphorylation at positions 1, 4, and 6, followed by deprotection and purification using ion-exchange chromatography or HPLC . Radiolabeled analogs (e.g., [³H]-Ins(1,4,6)P3) are generated for binding assays by incorporating tritium during synthesis . Purity is validated via NMR and mass spectrometry, with contamination by other inositol phosphates (e.g., Ins(1,4,5)P3) ruled out using phosphate-specific enzymatic assays .
Q. How does Ins(1,4,6)P3 compare to Ins(1,4,5)P3 in calcium mobilization assays?
Ins(1,4,6)P3 exhibits high Ca²⁺ release potency in Xenopus oocytes (~70% of Ins(1,4,5)P3 activity) but differs in receptor binding kinetics. In permeabilized cells, Ins(1,4,6)P3 requires higher concentrations (EC₅₀ ~300 nM vs. ~50 nM for Ins(1,4,5)P3) to elicit equivalent Ca²⁺ release, suggesting lower affinity for Ins(1,4,5)P3 receptors (IP3Rs) . Methodologically, parallel dose-response curves using fluorometric Ca²⁺ indicators (e.g., Fura-2) in ER-enriched microsomes are recommended to isolate direct channel effects .
Q. What techniques are used to quantify Ins(1,4,6)P3 in cellular systems?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard, offering specificity for regioisomers. For dynamic measurements, radiolabeling with ³²P followed by anion-exchange chromatography resolves Ins(1,4,6)P3 from other inositol phosphates . In intact cells, genetically encoded biosensors (e.g., IP3R-based FRET reporters) provide real-time spatial resolution but require calibration against synthetic standards .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-hydroxyl positions affect Ins(1,4,6)P3 receptor binding and activity?
Methylation or fluorination at position 2 reduces Ca²⁺ release activity by >90%, while 3-O-sulfation enhances IP3R binding affinity (Kd ~20 nM vs. ~50 nM for wild type). These modifications disrupt hydrogen bonding with IP3R residues (e.g., Arg265 and Lys508), as shown by molecular docking studies . Functional assays in IP3R-knockout cells transfected with mutant receptors (e.g., R265A) confirm the critical role of these interactions .
Q. What role does Ins(1,4,6)P3 play in modulating cross-talk between IP3Rs and ryanodine receptors (RyRs)?
In cardiomyocytes, Ins(1,4,6)P3 potentiates RyR-mediated Ca²⁺ sparks by 30–40% at subthreshold IP3 concentrations (10–100 nM), likely via allosteric modulation. This is tested using dual-channel confocal imaging of Fluo-4 (RyR) and Rhod-2 (IP3R) signals in permeabilized cells . Co-immunoprecipitation assays reveal no direct Ins(1,4,6)P3-RyR binding, implicating intermediary kinases (e.g., CaMKII) .
Q. How can contradictory data on Ins(1,4,6)P3’s potency across cell types be reconciled?
Discrepancies arise from cell-specific IP3R isoform expression (e.g., neuronal IP3R1 vs. hepatic IP3R2) and competing metabolism. In HEK293 cells, rapid phosphorylation of Ins(1,4,6)P3 to Ins(1,3,4,6)P4 by IP3 3-kinase reduces its effective concentration. Use of kinase inhibitors (e.g., LY294002) or metabolic arrest (0°C incubation) stabilizes Ins(1,4,6)P3 levels .
Q. What advanced methodologies enable structural analysis of Ins(1,4,6)P3-IP3R complexes?
Cryo-EM of IP3R1 bound to Ins(1,4,6)P3 (4.2 Å resolution) identifies key contacts in the N-terminal suppressor domain. Förster resonance energy transfer (FRET) between TNP-ATP (bound to the ATP-binding site) and fluorescein-labeled Ins(1,4,6)P3 reveals conformational changes during gating . Solid-state NMR of ¹³C/¹⁵N-labeled Ins(1,4,6)P3 further resolves torsional angles critical for receptor engagement .
Methodological Notes
- Data Contradictions : Cross-validate Ins(1,4,6)P3 effects using IP3R isoform-specific knockdown models .
- Analytical Pitfalls : Avoid overreliance on commercial ELISAs, which may cross-react with Ins(1,3,4,5)P4 .
- Synthesis Challenges : Regioselective protection requires anhydrous conditions to prevent phosphate migration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
